Bienvenue dans la boutique en ligne BenchChem!

octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Medicinal Chemistry Drug Design Scaffold Morphing

This fully saturated, fused pyrrolidinone-piperidine scaffold delivers a high fraction of sp³ carbons (Fsp³ = 0.71), providing a rigid, three-dimensional core that breaks the liabilities of flat aromatic isosteres. Two chemically distinct secondary amines enable precise, orthogonal functionalization, accelerating the exploration of novel chemical space in hit-to-lead campaigns. In silico evaluation predicts high oral absorption and low CYP450 inhibition risk, de-risking your development program. Choose this core to enhance target selectivity and pharmacokinetic properties of your lead series.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 1391926-56-9
Cat. No. B3101430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-pyrrolo[3,4-c]pyridin-1-one
CAS1391926-56-9
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CNCC2C1C(=O)NC2
InChIInChI=1S/C7H12N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h5-6,8H,1-4H2,(H,9,10)
InChIKeyXLHNWTSCXPCOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1391926-56-9): A Saturated Bicyclic Scaffold for Spatially Defined Drug Discovery


Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a fully saturated, fused bicyclic heterocycle composed of a pyrrolidinone ring cis-fused to a piperidine ring [1]. It is characterized by its high three-dimensionality (fraction sp3 = 0.71), two hydrogen bond donors, and a molecular weight of 140.18 g/mol [1]. As an unsubstituted core scaffold, its primary value lies in its function as a versatile and rigid building block for the synthesis of complex biologically active molecules, particularly in medicinal chemistry programs seeking to escape the limitations of planar aromatic scaffolds [2].

Why Procuring a Generic Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one Scaffold Is Insufficient for Advanced Research Programs


Generic substitution with alternative, readily available scaffolds fails due to the unique combination of conformational and physicochemical properties inherent to the octahydropyrrolo[3,4-c]pyridine system. The complete saturation of the bicyclic core distinguishes it from planar, aromatic isosteres, directly impacting key drug-like properties. For instance, the core's inherent topology, with two distinct secondary amines, enables precise and orthogonal functionalization that is impossible on planar aromatics, thereby facilitating controlled exploration of three-dimensional chemical space to improve target selectivity and overcome pharmacokinetic liabilities associated with flat, sp2-rich molecules [1][2].

Quantitative Evidence Guide: Verifiable Differentiation of Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one Against Common Alternatives


Enhanced Topological Complexity (Fsp3) Versus Aromatic Isosteres

The octahydro-1H-pyrrolo[3,4-c]pyridin-1-one core possesses a significantly higher fraction of sp3-hybridized carbons (Fsp3) compared to common aromatic heterocyclic isosteres like indole or 1H-pyrrolo[3,4-c]pyridine. Higher Fsp3 is correlated with improved clinical success rates due to enhanced aqueous solubility, lower promiscuity, and better pharmacokinetic profiles [1]. This structural feature is a key driver in medicinal chemistry programs aiming to improve upon the liabilities of planar, aromatic leads [2].

Medicinal Chemistry Drug Design Scaffold Morphing

Demonstrated NAMPT Inhibition in an Optimized Derivative Context

While the unadorned core itself has no reported activity, derivatives based on the closely related 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold have yielded highly potent NAMPT inhibitors. An optimized urea-containing derivative (compound 18) demonstrated exceptional activity in both biochemical and cellular assays, establishing the scaffold's capacity for producing picomolar cellular potency and in vivo efficacy [1][2]. This potency is on par with or exceeds other contemporary NAMPT inhibitor scaffolds.

Oncology NAMPT Inhibition Structure-Activity Relationship

Predicted Favorable Drug-Like Properties Over Flat Aromatic Analogs

Computational models for the octahydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold predict a balanced ADME profile that is advantageous over many aromatic heterocycles. Key predictions include high human intestinal absorption (HIA > 92%) and the absence of inhibition for major cytochrome P450 enzymes like CYP1A2, CYP2C9, and CYP3A4 [1]. This contrasts with the known CYP inhibition liabilities often associated with lipophilic, planar aromatic systems [2].

ADME Pharmacokinetics Drug-Likeness

Defined Research Applications for Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one Based on Quantitative Differentiation


A 3D-Rich Scaffold for 'Escape from Flatland' Drug Discovery Programs

Medicinal chemistry programs seeking to improve the pharmacokinetic and safety profile of a planar, aromatic lead compound. The high Fsp3 value of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (0.71) provides a direct and quantifiable advantage over aromatic isosteres, enabling the exploration of more complex and potentially more selective and developable chemical matter [1].

Conformationally Restricted Core for Selective Kinase or NAMPT Inhibitor Design

The design and synthesis of potent and selective inhibitors, such as those for NAMPT or HPK1. The saturated scaffold offers a rigid, spatially defined platform for projecting key pharmacophoric elements into the active site. Studies on closely related scaffolds have yielded compounds with single-digit nanomolar potency and in vivo efficacy, demonstrating the core's potential in this area [2][3].

Pre-Validated Building Block for Parallel Synthesis with Favorable ADME Predictions

Parallel library synthesis in hit-to-lead campaigns where the goal is to quickly generate diverse analogs with a high probability of favorable ADME properties. The in silico ADME profile for this core predicts high oral absorption and a low risk of major CYP450 inhibition, which de-risks the chemistry effort and increases the likelihood of identifying a high-quality lead candidate [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.